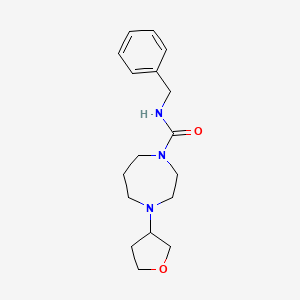![molecular formula C18H18ClN3O3S2 B2436564 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325305-88-1](/img/structure/B2436564.png)
4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups: one of them is a benzene ring with a chlorine atom and an ethyl group attached to it, and the other is a thiophene ring attached to a carbonyl group, which is in turn attached to a 3,5-dimethylpyrazole ring .
Molecular Structure Analysis
The compound contains several interesting functional groups. The sulfonamide group is a key functional group in many pharmaceuticals, and the thiophene and pyrazole rings are common in many biologically active compounds. The chlorine atom on the benzene ring could potentially be reactive and could be involved in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide, thiophene, and pyrazole groups could potentially make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .科学的研究の応用
Synthesis and Derivative Formation
- A methodology for synthesizing derivatives of benzenesulfonamide, including those structurally related to 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide, has been developed. These compounds have been synthesized with good yield using microwave heating and show excellent to moderate antimicrobial activities, with significant potency against bacteria (Sojitra et al., 2016).
Antimicrobial and Anticancer Activities
- Certain derivatives have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects. One compound in particular demonstrated high tumor selectivity and potency, suggesting its potential as an anticancer agent (Gul et al., 2016).
Corrosion Inhibition
- Derivatives of this chemical class have been examined for their corrosion inhibition efficiency. They have demonstrated excellent inhibitory effects on carbon steel in hydrochloric acid, suggesting their potential as corrosion inhibitors (Tawfik, 2015).
Enzyme Inhibition
- The compound's derivatives have shown strong inhibition of human carbonic anhydrases, making them relevant in therapeutic contexts, particularly as enzyme inhibitors (Sapegin et al., 2018).
Anti-Inflammatory Activity
- Some derivatives have been synthesized and assessed for anti-inflammatory activity. Notable among these compounds are those displaying significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Anticancer Potential
- A range of benzenesulfonamide derivatives have been evaluated for their anticancer effects. Several compounds have been identified with promising anticancer activities, particularly against hepatocellular carcinoma (Gomha et al., 2016).
将来の方向性
The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Additionally, the compound could be used as a starting point for the synthesis of new compounds .
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of similar compounds . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Compounds with similar structures have been found to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.
Result of Action
A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy . This suggests that this compound may have similar molecular and cellular effects.
Action Environment
For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .
特性
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-21(27(24,25)15-7-5-14(19)6-8-15)16-9-10-26-17(16)18(23)22-13(3)11-12(2)20-22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATLMXGXYRPRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


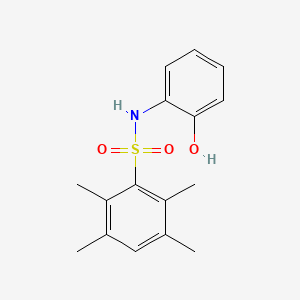
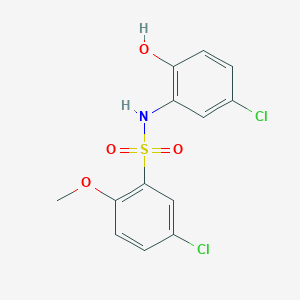

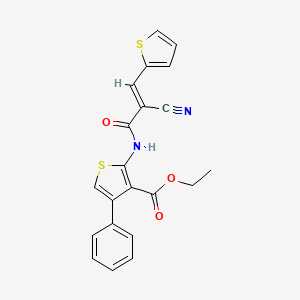
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)


![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
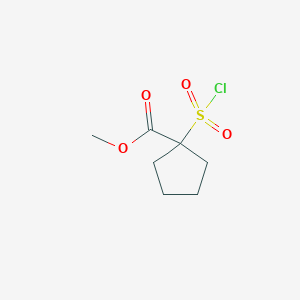
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)


